Cas no 1522271-70-0 (2-(4-fluoro-1H-indol-3-yl)propanoic acid)

2-(4-fluoro-1H-indol-3-yl)propanoic acid is a versatile organic compound with a fluorinated indole moiety. Its unique structure offers advantages in various chemical applications, including synthetic pathways for complex molecules. The fluorine atom enhances its reactivity, facilitating efficient transformations. This compound is well-suited for research in medicinal chemistry and material science due to its potential in drug discovery and material development.
2-(4-fluoro-1H-indol-3-yl)propanoic acid structure
1522271-70-0 structure
Product name:2-(4-fluoro-1H-indol-3-yl)propanoic acid
CAS No:1522271-70-0
MF:C11H10FNO2
MW:207.201006412506
CID:5889968
PubChem ID:19697031

2-(4-fluoro-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluoro-1H-indol-3-yl)propanoic acid
    • 1522271-70-0
    • EN300-1735422
    • SCHEMBL8580035
    • Inchi: 1S/C11H10FNO2/c1-6(11(14)15)7-5-13-9-4-2-3-8(12)10(7)9/h2-6,13H,1H3,(H,14,15)
    • InChI Key: SPADFGUNINFBCK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)C(C(=O)O)C

Computed Properties

  • Exact Mass: 207.06955672g/mol
  • Monoisotopic Mass: 207.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: 2.2

2-(4-fluoro-1H-indol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1735422-10.0g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
10g
$5837.0 2023-06-04
Enamine
EN300-1735422-1.0g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
1g
$1357.0 2023-06-04
Enamine
EN300-1735422-0.1g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
0.1g
$1195.0 2023-09-20
Enamine
EN300-1735422-5g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
5g
$3935.0 2023-09-20
Enamine
EN300-1735422-5.0g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
5g
$3935.0 2023-06-04
Enamine
EN300-1735422-0.25g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
0.25g
$1249.0 2023-09-20
Enamine
EN300-1735422-10g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
10g
$5837.0 2023-09-20
Enamine
EN300-1735422-0.5g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
0.5g
$1302.0 2023-09-20
Enamine
EN300-1735422-0.05g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
0.05g
$1140.0 2023-09-20
Enamine
EN300-1735422-2.5g
2-(4-fluoro-1H-indol-3-yl)propanoic acid
1522271-70-0
2.5g
$2660.0 2023-09-20

Additional information on 2-(4-fluoro-1H-indol-3-yl)propanoic acid

Introduction to 2-(4-Fluoro-1H-indol-3-yl)propanoic Acid (CAS No. 1522271-70-0)

2-(4-Fluoro-1H-indol-3-yl)propanoic acid (CAS No. 1522271-70-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoroindole moiety and a propanoic acid group. The combination of these functional groups endows the molecule with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The fluoroindole core of 2-(4-fluoro-1H-indol-3-yl)propanoic acid is particularly noteworthy due to its potential to modulate specific biological pathways. Indoles are known for their involvement in a variety of physiological processes, including neurotransmission, cell signaling, and enzyme inhibition. The introduction of a fluorine atom at the 4-position of the indole ring can significantly alter the electronic properties of the molecule, thereby influencing its pharmacological profile.

Recent studies have explored the potential of 2-(4-fluoro-1H-indol-3-yl)propanoic acid as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. Kinase inhibitors are crucial in the development of targeted therapies for various diseases, including cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, 2-(4-fluoro-1H-indol-3-yl)propanoic acid has been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

The propanoic acid group in 2-(4-fluoro-1H-indol-3-yl)propanoic acid also plays a significant role in its biological activity. Propanoic acid derivatives are known for their ability to modulate cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs). HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.

Furthermore, the solubility and stability of 2-(4-fluoro-1H-indol-3-yl)propanoic acid are important factors to consider for its pharmaceutical development. Solubility is a critical parameter that affects the bioavailability and efficacy of a drug. Researchers have employed various strategies to enhance the solubility of this compound, such as salt formation and co-solvency techniques. These approaches have shown promising results in improving the pharmacokinetic properties of 2-(4-fluoro-1H-indol-3-yl)propanoic acid.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-fluoro-1H-indol-3-yl)propanoic acid in human subjects. Early-phase trials have demonstrated favorable pharmacokinetic profiles and acceptable safety profiles at various dose levels. These findings provide a strong foundation for further clinical development and potential therapeutic applications.

In conclusion, 2-(4-fluoro-1H-indol-3-yl)propanoic acid (CAS No. 1522271-70-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique molecular structure and multifaceted biological effects make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, 2-(4-fluoro-1H-indol-3-yl)propanoic acid is poised to play a significant role in advancing medical treatments for various diseases.

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